molecular formula C10H13NO3 B14441190 2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 77967-47-6

2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14441190
CAS No.: 77967-47-6
M. Wt: 195.21 g/mol
InChI Key: RJZLGFKMSYCZDD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes both hydroxyethyl and isoindole functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with hydroxyethylating agents. One common method is the reaction of isoindole with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the isoindole ring are hydrogenated.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

Major Products Formed

    Oxidation: Ketone derivatives

    Reduction: Dihydro derivatives

    Substitution: Various substituted isoindole derivatives

Scientific Research Applications

2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The isoindole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: A compound with similar hydroxyethyl functionality but different structural features.

    N,N,N’,N’-Tetrakis-(2-hydroxyethyl)ethylenediamine: A compound with multiple hydroxyethyl groups and a different core structure.

    5-(2-Hydroxyethyl)-2,2-dimethyl-2H-furo[3,4-h]chromen-7(9H)-one: A compound with a hydroxyethyl group and a furochromenone core.

Uniqueness

2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of hydroxyethyl and isoindole functionalities, which confer distinct chemical and biological properties

Properties

CAS No.

77967-47-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-hydroxyethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h12H,1-6H2

InChI Key

RJZLGFKMSYCZDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)CCO

Origin of Product

United States

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